molecular formula C10H10F3N B3029043 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine CAS No. 503417-34-3

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

Cat. No. B3029043
M. Wt: 201.19
InChI Key: DDCYKBUZSOJYES-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, also known as TFMPCA, is a cyclopropane derivative that has been extensively studied for its potential use as a research tool in the field of neuroscience. TFMPCA is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction. In

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine has been synthesized through a process involving the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride, highlighting its potential for large-scale preparation in chemical research (Bezdudny et al., 2011).

Applications in CNS Disorders

  • Compounds related to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine have been examined as potential therapeutic agents for various central nervous system (CNS) disorders, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Pharmaceutical Chemistry

  • Certain derivatives of this compound, such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, have been studied for their metabolic pathways in the context of pharmaceutical chemistry, providing insights into the drug metabolism process (Goda et al., 2006).

Chemical Properties and Reactions

  • The utility of fluorinated sulfur ylides in the synthesis of trifluoromethyl cyclopropanes, including derivatives of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, has been demonstrated, showing the compound's role in creating pharmaceutical and agrochemical agents (Hock et al., 2017).
  • Research has shown the formation of unique N-oxidized metabolites, such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, from related compounds in human liver microsomes and urine, offering insights into biochemical transformations (Goda et al., 2006).

Materials Science and Engineering

  • Novel polyimides derived from 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine and its related compounds have been synthesized, exhibiting properties like high solubility, thermal stability, and mechanical strength, making them useful in materials science (Yin et al., 2005).

Potential in Medicinal Chemistry

  • The compound's derivatives have been explored in the context of androgen receptor modulators, offering potential in the development of treatments for androgen-dependent diseases (Wu et al., 2006).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYKBUZSOJYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655567
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

CAS RN

503417-34-3
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Added to a solution of 0.794 g of 1-(3-trifluoromethylphenyl)cyclopropylamine hydrochloride in 20 cm3 of water are 4 cm3 of 1M sodium hydroxide at a temperature close to 20° C. This solution is stirred for 15 min. 40 cm3 of dichloromethane are added and the mixture is stirred for 5 min. The aqueous phase is extracted with 30 cm3 of dichloromethane. The organic phases are combined, dried over magnesium sulfate and concentrated using a rotary evaporator under reduced pressure (5 kPa). 700 mg of 1-(3-trifluoromethylphenyl)cyclopropylamine are obtained, which are dissolved in 12 cm3 of dichloromethane. 1 g of tert-butyl [(1S)-2-(3,5-difluorophenyl)-1-oxiran-2-ylethyl]carbamate and 0.329 g of scandium triflate are added to the solution. The light orange-colored suspension is kept stirring at ambient temperature for 20 h. The reaction mixture is concentrated using a rotary evaporator under reduced pressure (5 kPa). The crude product obtained is purified by flash chromatography over silica (column: 200 g; particle size: 15-40 μm; flow rate: 50 cm3/min; eluent: 70% cyclohexane/30% ethyl acetate). After concentrating the fractions under reduced pressure, 0.87 g of tert-butyl [(1S,2R)-1-(3,5-difluorobenzyl)-2-hydroxy-3-({1-[3-(trifluoromethyl)phenyl]cyclopropyl}amino)propyl]carbamate is obtained in the form of a white solid.
Quantity
0.794 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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